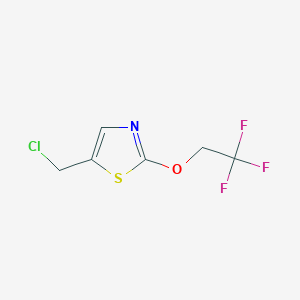
Thiazole, 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is notable for its unique combination of a chloromethyl group and a trifluoroethoxy group attached to the thiazole ring. The presence of the trifluoroethoxy group imparts significant electron-withdrawing properties, making this compound of interest in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Chloromethylation: The final step involves the chloromethylation of the thiazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the thiazole ring and its substituents.
Scientific Research Applications
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The electron-withdrawing trifluoroethoxy group can enhance the compound’s binding affinity to its targets, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-(methoxy)thiazole: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(2,2,2-Trifluoroethoxy)thiazole: Lacks the chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is unique due to the combination of the electron-withdrawing trifluoroethoxy group and the reactive chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5ClF3NOS |
|---|---|
Molecular Weight |
231.62 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-1,3-thiazole |
InChI |
InChI=1S/C6H5ClF3NOS/c7-1-4-2-11-5(13-4)12-3-6(8,9)10/h2H,1,3H2 |
InChI Key |
PQVGBRQISMOQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)OCC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















